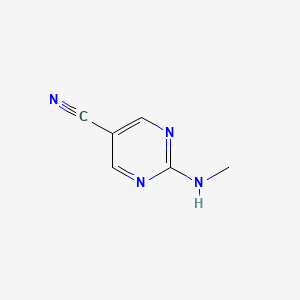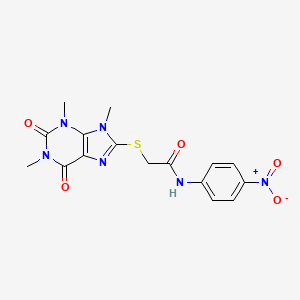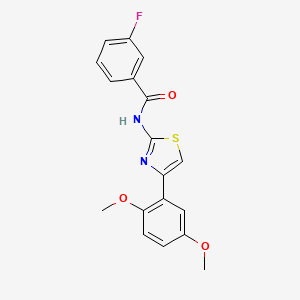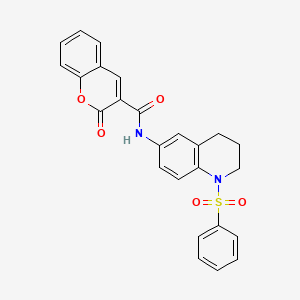
2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C14H10Cl2N2O and its molecular weight is 293.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one and its derivatives are frequently synthesized and characterized for various scientific applications. For instance, novel derivatives of 4(3H)-quinazolinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties, highlighting the compound's significance in medicinal chemistry (Farag et al., 2012). Similarly, the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities have been explored, indicating the potential utility of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
Molecular Structure Analysis
The molecular structure and crystal packing of derivatives of this compound have been extensively analyzed. Studies have focused on different salts and their molecular arrangements, providing insights into the structural and interactive properties of these compounds (Freire et al., 2012; Freire et al., 2013).
Antimicrobial and Anticancer Activities
These derivatives have been evaluated for their antimicrobial activities, with some showing promising results compared to standard drugs. The synthesis of pyrazolyl-quinazolin-4(3H)ones and their in vitro antimicrobial studies highlight the potential of these compounds in addressing microbial resistance (Patel et al., 2010; El-zohry & Abd-Alla, 2007). Additionally, tetrazolyl-3,4-dihydroquinazoline derivatives have been synthesized and shown to possess anticancer activities, suggesting their relevance in cancer research and therapy (Xiong et al., 2022).
Computational Studies and Spectroscopic Analysis
The compound and its derivatives have also been the subject of computational studies and spectroscopic analysis. These studies provide detailed insights into the molecular structures, interaction patterns, and spectral features of the compounds, further enriching the understanding of their properties and potential applications (Mandal & Patel, 2018).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18-13/h1-7,13,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVDZWZDDOQYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(4S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate](/img/structure/B2598062.png)

![3-[[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2598065.png)
![1-(4-methylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2598067.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2598068.png)
![N-[1-[1-(Hydroxymethyl)cyclobutyl]-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2598069.png)

![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)
![1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598076.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598079.png)

